Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride
Overview
Description
Dimethylamine is an organic compound with the formula (CH3)2NH. This secondary amine is a colorless, flammable liquid with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid with a melting point of 171.5 °C .Physical and Chemical Properties Analysis
Dimethylamine is a weak base and the pKa of the ammonium CH3-NH+2-CH3 is 10.73, a value above methylamine (10.64) and trimethylamine (9.79) .Scientific Research Applications
Chemical Reactions and Synthesis
- The compound has been explored in various chemical reactions. For instance, a study by Jäger et al. (2002) investigated the reaction of related compounds involving the oxadiazole system, leading to the formation of various derivatives through processes like ring fission and C-C bond cleavage (Jäger et al., 2002).
- Similarly, Tarasenko et al. (2017) developed a synthesis method for aminophenyl-1,2,4-oxadiazoles, indicating the potential of these compounds as monomers in polymerizations (Tarasenko et al., 2017).
Structural and Spectral Studies
- A study by Aparna et al. (2011) conducted spectral and X-ray diffraction studies on derivatives of the oxadiazole family, including analysis of hydrogen bonds and crystal packing, which is crucial for understanding the material properties of these compounds (Aparna et al., 2011).
- Emmerling et al. (2008) determined the crystal structures of related oxadiazole compounds, highlighting the importance of these analyses in understanding the properties and applications of such materials (Emmerling et al., 2008).
Potential in Photo- and Electro-Active Materials
- Mochizuki et al. (2005) synthesized oxadiazole derivatives with amine and alkyl tails for use as photo- and electro-active materials, demonstrating the versatility of these compounds in advanced material applications (Mochizuki et al., 2005).
Applications in Pharmacology and Biochemistry
- Kiss et al. (2010) designed nitrocatechol-substituted heterocycles, including oxadiazoles, for inhibiting catechol-O-methyltransferase, which has implications in Parkinson's disease treatment (Kiss et al., 2010).
Applications in Environmental Chemistry
- Pignatello and Sun (1995) investigated the photoassisted Fenton reaction with related compounds, showcasing their potential use in environmental applications like pesticide waste treatment (Pignatello & Sun, 1995).
Safety and Hazards
Future Directions
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds, which contain a ring of atoms that includes at least one atom other than carbon (such as sulfur, oxygen, or nitrogen), are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring-containing drugs .
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3.ClH/c1-14(2)7-10-12-11(13-18-10)8-3-5-9(6-4-8)15(16)17;/h3-6H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXRCIGMLGGKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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